molecular formula C18H23N3O2S2 B2673621 N-(7-(Azaethoxymethylene)-5-(2-methylpropyl)(4,5,6-trihydrobenzothiazol-2-YL))-2-thienylformamide CAS No. 1274948-37-6

N-(7-(Azaethoxymethylene)-5-(2-methylpropyl)(4,5,6-trihydrobenzothiazol-2-YL))-2-thienylformamide

Cat. No.: B2673621
CAS No.: 1274948-37-6
M. Wt: 377.52
InChI Key: YUJOWCJTYDCLPT-STZFKDTASA-N
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Description

Historical Development of Benzothiazole Pharmacophores

Benzothiazole derivatives first gained prominence in the early 20th century with the discovery of thioflavin dyes, which demonstrated utility in textile industries and later in amyloid fibril staining. The structural simplicity of the benzothiazole nucleus—a fusion of benzene and thiazole rings—facilitated its integration into medicinal chemistry. By the mid-20th century, researchers recognized its bioisosteric potential, particularly in mimicking natural ligands for neurotransmitter receptors. Early pharmacological explorations focused on anticonvulsant and antimicrobial activities, with derivatives such as riluzole and pramipexole exemplifying the scaffold’s adaptability to central nervous system targets.

The evolution of benzothiazole pharmacophores accelerated with advances in synthetic methodologies. For instance, the condensation of 2-mercaptoaniline with aldehydes or acid chlorides enabled the systematic diversification of the core structure. This synthetic flexibility allowed medicinal chemists to fine-tune electronic and steric properties, optimizing derivatives for specific biological targets. By the 1990s, benzothiazoles had become a mainstay in oncology research, with compounds like 2-(4-aminophenyl)benzothiazole showing selective antitumor activity.

Emergence of N-(7-(Azaethoxymethylene)-5-(2-Methylpropyl)(4,5,6-Trihydrobenzothiazol-2-YL))-2-Thienylformamide in Contemporary Research

The compound This compound exemplifies modern strategies in benzothiazole derivatization. Its structure integrates three critical modifications:

  • Azaethoxymethylene substitution at the 7-position, introducing a nitrogen-oxygen functionality that enhances hydrogen-bonding capacity.
  • 2-Methylpropyl (isobutyl) group at the 5-position, providing steric bulk to modulate membrane permeability.
  • 2-Thienylformamide appendage, leveraging the electron-rich thiophene ring for π-π interactions with aromatic residues in target proteins.

This molecular architecture reflects a deliberate shift toward multitargeted ligands, as seen in recent Alzheimer’s disease research where benzothiazole derivatives inhibit cholinesterases and histamine receptors simultaneously. The compound’s design likely aims to balance affinity for hydrophobic binding pockets (via the isobutyl group) and polar interactions (via the azaethoxymethylene moiety).

Scientific Significance in Heterocyclic Chemistry

Benzothiazoles occupy a unique niche in heterocyclic chemistry due to their planar, aromatic structure and electron-deficient thiazole ring. These features enable:

  • Conjugation with biomacromolecules : The thiazole’s sulfur atom participates in metal coordination, while the benzene ring engages in van der Waals interactions.
  • Tautomerism : Prototropic shifts between thiol and thione forms influence reactivity and binding modes.
  • Biosynthetic mimicry : Natural benzothiazoles, such as firefly luciferin, underscore the scaffold’s compatibility with enzymatic processes.

The introduction of the azaethoxymethylene group in the subject compound introduces a rare N,O-acetal functionality, which may confer metabolic stability by resisting hydrolysis compared to traditional ester or amide linkages. Additionally, the 4,5,6-trihydrobenzothiazole component introduces partial saturation, potentially reducing planarity and enhancing solubility—a common challenge in benzothiazole-based drug development.

Research Objectives and Theoretical Foundations

Current investigations into This compound are guided by three overarching objectives:

  • Elucidate structure-activity relationships (SAR) : Determine how the azaethoxymethylene and thienylformamide groups influence binding to biological targets.
  • Optimize synthetic scalability : Develop regioselective methods for introducing the isobutyl and azaethoxy groups without side reactions.
  • Explore polypharmacology : Assess the compound’s ability to modulate multiple targets, such as kinases, GPCRs, or epigenetic regulators.

Theoretical frameworks underpinning these objectives include:

  • Molecular hybridization : Combining benzothiazole with thiophene motifs to exploit synergistic pharmacophoric effects.
  • Bioisosteric replacement : Substituting oxygen with nitrogen in the ethoxymethylene group to improve metabolic stability.
  • Conformational analysis : Using computational models to predict how partial saturation of the benzothiazole ring affects protein-ligand docking.

Evolution of Benzothiazole Research Paradigms

The trajectory of benzothiazole research has transitioned from monofunctional agents (e.g., antimicrobials) to multitargeted therapeutics . For example, compound 3s in recent studies inhibits histamine H~3~ receptors, acetylcholinesterase, and monoamine oxidase-B simultaneously—a paradigm directly relevant to the subject molecule.

Key shifts include:

  • From planar to nonplanar cores : Saturation of the benzothiazole ring, as seen in the 4,5,6-trihydro modification, reduces π-stacking tendencies and improves bioavailability.
  • Integration of heteroaromatic appendages : Thiophene, pyridine, and furan rings are increasingly used to diversify interaction profiles.
  • Emphasis on prodrug strategies : Functional groups like azaethoxymethylene may serve as prodrug moieties, releasing active metabolites upon enzymatic cleavage.

Structural Comparison of Benzothiazole Derivatives

Feature Traditional Benzothiazole Subject Compound
Core Saturation Fully aromatic Partially saturated (4,5,6-trihydro)
5-Position Substituent Halogens or methyl groups 2-Methylpropyl (isobutyl)
7-Position Substituent Methoxy or amino groups Azaethoxymethylene
2-Position Appendage Benzamide or thioether 2-Thienylformamide

Table 1: Key structural innovations in this compound compared to classical benzothiazole derivatives.

Properties

IUPAC Name

N-[(7Z)-7-ethoxyimino-5-(2-methylpropyl)-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-4-23-21-14-10-12(8-11(2)3)9-13-16(14)25-18(19-13)20-17(22)15-6-5-7-24-15/h5-7,11-12H,4,8-10H2,1-3H3,(H,19,20,22)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJOWCJTYDCLPT-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=C1SC(=N2)NC(=O)C3=CC=CS3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/CC(CC2=C1SC(=N2)NC(=O)C3=CC=CS3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-(Azaethoxymethylene)-5-(2-methylpropyl)(4,5,6-trihydrobenzothiazol-2-YL))-2-thienylformamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, which contribute to its biological activity. The key components include:

  • Azaethoxymethylene moiety
  • 4,5,6-trihydrobenzothiazole ring
  • Thienylformamide group

This structural complexity suggests potential interactions with various biological targets.

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₈N₄OS
  • Molecular Weight : 306.39 g/mol

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has shown promising results regarding the anticancer activity of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

The proposed mechanisms include:

  • Inhibition of cell proliferation : The compound interferes with the cell cycle, leading to G1 phase arrest.
  • Induction of apoptosis : It activates caspase pathways, promoting programmed cell death.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
  • Study on Leukemia Cells : Another investigation focused on K562 leukemia cells, where treatment with the compound resulted in significant apoptosis and a reduction in cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thienyl or benzothiazole moieties can lead to variations in biological activity.

Key Findings from SAR Studies

  • Substituents on the benzothiazole ring significantly influence antimicrobial potency.
  • The presence of the thienyl group enhances cytotoxicity against cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: benzothiazole derivatives (e.g., ) and thiazolidinone-based 2-thioxoacetamides (e.g., ). Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Benzothiazole Azaethoxymethylene, 2-methylpropyl, 2-thienylformamide N/A N/A Formamide, thiophene, ether
Compound 9 Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 Chlorobenzylidene, methoxyphenyl
Compound 10 Thiazolidinone 1H-Indol-3-ylmethylene, phenyl 83 206–207 Indole, phenyl
Compound 12 Thiazolidinone 5-Nitro-2-furylmethylene, 4-fluorophenyl 53 155–156 Nitrofuran, fluorophenyl
CAS 1020252-55-4 Benzothiazole 5-Methyl, 7-oxo, 4-methylphenyl N/A N/A Oxo, methylphenyl

Key Observations:

Core Structure Differences: The target compound’s benzothiazole core (partially hydrogenated) contrasts with the thiazolidinone rings in compounds.

Substituent Effects :

  • The azaethoxymethylene group introduces an ether-linked nitrogen, likely increasing solubility compared to the nitro furyl (Compound 12) or chlorobenzylidene (Compound 9) groups .
  • The 2-thienylformamide moiety may enhance electron delocalization compared to phenyl or fluorophenyl groups, influencing reactivity in cross-coupling or bioactivity .

Synthetic Challenges: Yields for thiazolidinone derivatives () vary widely (53–90%), correlating with substituent steric and electronic demands. The target compound’s synthesis would likely require optimization due to its bulky 2-methylpropyl and azaethoxymethylene groups .

Physicochemical Properties: Melting points for thiazolidinone analogs () range from 147–207°C, influenced by substituent polarity. The target’s benzothiazole core and flexible side chains may lower its melting point relative to rigid analogs like Compound 10 .

Safety and Stability :

  • Benzothiazoles such as CAS 1020252-55-4 () are classified as laboratory reagents with unverified toxicity. The target compound’s safety profile remains speculative but may share handling precautions (e.g., avoiding inhalation, skin contact) .

Research Implications and Gaps

  • Bioactivity: While thiazolidinones in are typically explored for antimicrobial or anticancer activity, the target’s benzothiazole-thiophene hybrid structure could target kinases or inflammatory pathways, warranting in vitro screening .
  • Stability : The azaethoxymethylene group may introduce hydrolytic instability under acidic/basic conditions, requiring formulation studies.
  • Data Limitations: No direct data on the target compound’s synthesis, bioactivity, or stability exists in the provided evidence. Further experimental work is needed to validate hypotheses derived from structural analogs.

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